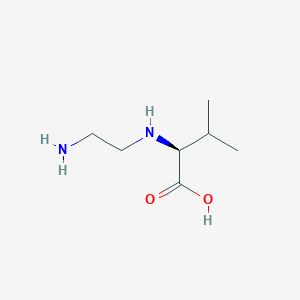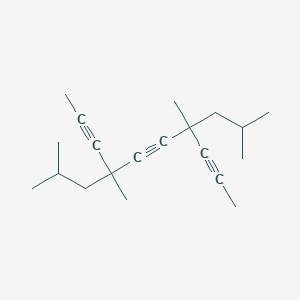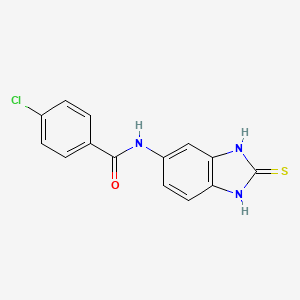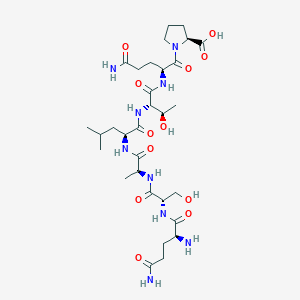
N-(2-Aminoethyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Aminoethyl)-L-valine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the ethyl side chain of the valine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-L-valine typically involves the reaction of L-valine with ethylenediamine. The process begins with the protection of the amino group of L-valine, followed by the introduction of the ethylenediamine moiety. The final step involves the deprotection of the amino group to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Aminoethyl)-L-valine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups attached to the aminoethyl side chain .
Wissenschaftliche Forschungsanwendungen
N-(2-Aminoethyl)-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: This compound is used in the production of polymers and other industrial materials
Wirkmechanismus
The mechanism of action of N-(2-Aminoethyl)-L-valine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-Aminoethyl)-L-valine include:
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)-benzamide
Uniqueness
This compound is unique due to its specific structure, which combines the properties of valine with an aminoethyl side chain. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
243653-68-1 |
|---|---|
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(2S)-2-(2-aminoethylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-5(2)6(7(10)11)9-4-3-8/h5-6,9H,3-4,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
XTVNZWVSZBQLEU-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NCCN |
Kanonische SMILES |
CC(C)C(C(=O)O)NCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)




![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)


![[3,5-Bis(trifluoromethyl)phenyl]di(propan-2-yl)phosphane](/img/structure/B14250039.png)
![(1S)-[1,1'-Bi(cyclopentane)]-3-one](/img/structure/B14250043.png)
